Isopentanol-d7
CAS No.:
Cat. No.: VC0208682
Molecular Formula: C₅H₅D₇O
Molecular Weight: 95.19
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₅D₇O |
---|---|
Molecular Weight | 95.19 |
Introduction
Structural and Molecular Characteristics of Isopentanol-d7
Isopentanol-d7, chemically designated as 3-methyl-1-butanol-d7, belongs to the family of deuterated primary alcohols. Its molecular structure features a five-carbon chain with a hydroxyl group at the terminal position and a methyl branch at the third carbon. The substitution of seven hydrogen atoms with deuterium occurs predominantly at positions critical to metabolic interactions, including the hydroxyl-bearing carbon and adjacent methyl groups .
Molecular Formula and Synonyms
The compound’s molecular formula is C₅H₅D₇O, with a molecular weight of 95.19 g/mol. It is commercially available under the catalog number RCLST238128 and is synonymously referred to as:
Isotopic Composition and Stability
Deuteration at seven positions confers isotopic enrichment (>98% D), enhancing its utility in kinetic isotope effect (KIE) studies and metabolic tracing. The deuterium atoms stabilize the compound against enzymatic degradation, a property leveraged in pharmaceutical applications to prolong drug half-life .
Physicochemical Properties
Isopentanol-d7 exhibits distinct physical characteristics compared to non-deuterated isopentanol, as summarized below:
Property | Value |
---|---|
Appearance | Clear, colorless oil |
Solubility | Chloroform, Ethyl Acetate, Methanol |
Storage Conditions | Refrigerator (2–8°C) |
Density | 0.81 g/cm³ (estimated) |
Boiling Point | ~130°C (deuterium-induced shift) |
The compound’s solubility in polar aprotic solvents aligns with its use in reactions requiring deuterated environments. Its stability under refrigeration ensures minimal deuteration loss over time, though long-term degradation data remain unspecified .
Synthetic Applications and Research Utility
Role in Organic Synthesis
Isopentanol-d7 serves as a deuterated reagent in the synthesis of isotopically labeled pharmaceuticals and fine chemicals. Its primary alcohol group participates in esterification, oxidation, and nucleophilic substitution reactions, enabling the incorporation of deuterium into target molecules. For instance, it is used to synthesize deuterated analogs of anti-inflammatory agents and neurotransmitters, where isotopic labeling aids in metabolic pathway elucidation .
Pharmacological Relevance
Deuterated pharmaceuticals benefit from reduced first-pass metabolism and extended plasma half-life. Isopentanol-d7’s structural similarity to endogenous alcohols allows its integration into prodrug designs, where deuteration mitigates hepatotoxicity. Studies on E. coli cultures reveal that branched-chain alcohols like isopentanol-d7 exhibit 12–15% lower growth inhibition compared to linear-chain counterparts (e.g., pentanol), underscoring its biocompatibility .
Toxicological Profile
Microbial Toxicity Assays
In toxicity screens using E. coli DH5α, isopentanol-d7 demonstrated reduced cytotoxicity relative to pentanol. At 2.5 g/L, it suppressed specific growth rates by 12% less than pentanol, achieving a final optical density (OD) of 0.27 ± 0.02. No growth inhibition occurred below 1.25 g/L, highlighting its suitability for bioprocesses requiring alcohol solvents .
Comparative Toxicity with Non-Deuterated Analogs
The deuterium isotope effect attenuates the reactivity of isopentanol-d7 with cellular enzymes, reducing reactive oxygen species (ROS) generation. For example, at 5 g/L, non-deuterated isopentanol halted E. coli growth entirely, whereas isopentanol-d7 permitted residual growth (specific growth rate: 0.20 ± 0.04 1/h) .
Industrial and Academic Use Cases
Deuterated API Synthesis
Isopentanol-d7 is employed under cGMP conditions to produce active pharmaceutical ingredients (APIs) with improved metabolic stability. Its use in multikilogram-scale syntheses of deuterated antivirals exemplifies industrial adoption .
Analytical Chemistry
In gas chromatography–mass spectrometry (GC-MS), isopentanol-d7 acts as an internal standard for quantifying volatile organic compounds (VOCs). Its deuterium signature prevents signal overlap with non-deuterated analytes, enhancing detection accuracy .
Challenges and Future Directions
Synthesis Scalability
While isopentanol-d7 is commercially available, large-scale deuterium incorporation remains cost-prohibitive due to the need for specialized catalysts and high-purity deuterium gas. Advances in catalytic deuteration methods could address this limitation.
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